molecular formula C19H17N3O3S2 B2679619 5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-86-0

5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2679619
CAS No.: 941880-86-0
M. Wt: 399.48
InChI Key: BDALPYHGRJVGSV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazinone core. Key structural features include:

  • 5-(3,5-Dimethoxybenzyl) substituent: Enhances lipophilicity and may influence receptor binding due to aromatic and electron-donating methoxy groups.
  • 2-Methyl group: Contributes to steric effects and metabolic stability.

Notably, it is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial availability .

Properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11-20-17-18(27-11)16(15-5-4-6-26-15)21-22(19(17)23)10-12-7-13(24-2)9-14(8-12)25-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDALPYHGRJVGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions

    Formation of the Thiazolo[4,5-d]pyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a thiazole carboxylic acid can yield the desired core structure.

    Introduction of Substituents: The benzyl and thiophene groups are introduced through nucleophilic substitution or coupling reactions. For instance, the reaction of the thiazolo[4,5-d]pyridazinone core with 3,5-dimethoxybenzyl chloride and thiophene-2-boronic acid under palladium-catalyzed conditions can yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents and palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in polymer solar cells.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Biological Activity/Properties Key References
Target Compound 5-(3,5-Dimethoxybenzyl), 2-methyl, 7-(thiophen-2-yl) No direct data; analogs suggest antiviral potential
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one 7-phenyl, 2-(1-pyrrolidinyl) Synthesized (Scheme 3); no bioactivity reported
2-Methyl-7-thienyl-thiazolo[4,5-d]pyridazin-4(5H)-one derivatives 2-methyl, 7-thienyl Antiviral activity (e.g., against influenza)
7-(4-Ethylphenyl)-2-methyl-thiazolo[4,5-d]pyridazin-4(5H)-one 7-(4-ethylphenyl), 2-methyl No bioactivity data; molecular weight: 271.34 g/mol
5-(Chromenyl)-7-phenyl-thiazolo[4,5-d]pyrimidine derivatives 5-(chromenyl), 7-phenyl, 5-thioxo Antimicrobial activity (synthesis via Scheme 7)

Key Observations:

Substituent Impact on Bioactivity: The 7-thienyl group (shared with the target compound) is associated with antiviral activity in Demchenko’s study . Pyrrolidinyl substituents (e.g., in ) introduce nitrogen-based polarity but lack reported activity, highlighting the critical role of the 7-position substituent.

Structural Modifications and Physicochemical Properties: The 3,5-dimethoxybenzyl group in the target compound increases molecular complexity and lipophilicity compared to simpler aryl groups (e.g., ethylphenyl in ). This may improve membrane permeability but reduce solubility.

Synthetic Accessibility :

  • The target compound’s discontinued status contrasts with active research on analogs like 2-methyl-7-thienyl derivatives , implying possible synthetic challenges (e.g., regioselectivity in dimethoxybenzyl incorporation).

Biological Activity

5-(3,5-Dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolo[4,5-d]pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and thiazole carboxylic acids.
  • Introduction of Substituents : The benzyl and thiophene groups are introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed methods with appropriate reagents like 3,5-dimethoxybenzyl chloride and thiophene-2-boronic acid.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, leading to modulation of cellular processes. For instance:

  • Antibacterial Activity : Similar compounds have shown potent inhibitory effects against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for related thiazolo[4,5-b]pyridin derivatives .

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Studies have evaluated the cytotoxicity of related compounds on cell lines such as HaCat and Balb/c 3T3 using MTT assays, revealing promising results for potential therapeutic applications .
  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial properties of thiazolo[4,5-b]pyridines, compound 3g demonstrated strong binding interactions with DNA gyrase and MurD enzymes. The binding energies were comparable to those of ciprofloxacin, indicating a potentially high antibacterial efficacy .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of various thiazolo compounds on B16F10 murine melanoma cells. The results indicated that while some analogs exhibited significant cytotoxicity at lower concentrations, others maintained cell viability at concentrations up to 20 µM over 48 hours .

Comparative Analysis

The table below compares the biological activities of this compound with other related compounds.

Compound NameAntibacterial ActivityCytotoxicityMechanism of Action
Compound AMIC = 0.21 μMLowDNA gyrase inhibitor
Compound BMIC = 0.15 μMModerateEnzyme inhibition
Target Compound Potentially high Varied Multi-target interactions

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